![molecular formula C22H19FN4O4S B2395483 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1115285-59-0](/img/structure/B2395483.png)
3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a fluorophenyl group and a trimethoxyphenyl-oxadiazole moiety, connected via a thioether linkage. Its unique structure imparts distinct chemical and biological properties, making it a subject of study in medicinal chemistry, materials science, and synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl and trimethoxyphenyl-oxadiazole groups. Common reaction conditions include:
Formation of the Pyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the pyridazine core.
Attachment of the Trimethoxyphenyl-Oxadiazole Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds with desired properties.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include signal transduction pathways, enzyme inhibition, and receptor modulation, depending on the specific biological target.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine include:
3-(4-Fluorophenyl)-1H-pyrazole Derivatives: These compounds also feature a fluorophenyl group and have been studied for their antiproliferative activity against cancer cells.
N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds share the trimethoxyphenyl group and have shown potential as tubulin polymerization inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Propriétés
IUPAC Name |
5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4S/c1-28-17-10-14(11-18(29-2)21(17)30-3)22-24-19(31-27-22)12-32-20-9-8-16(25-26-20)13-4-6-15(23)7-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHJKHRLJHHRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
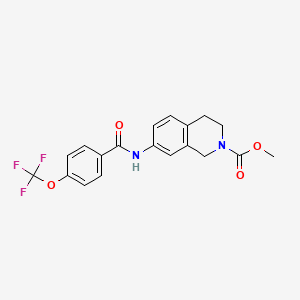
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)
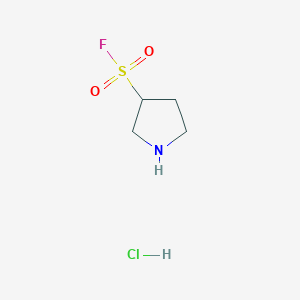

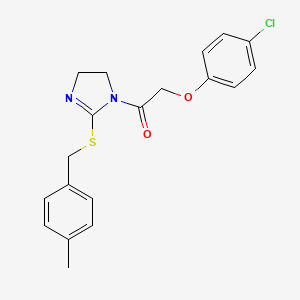
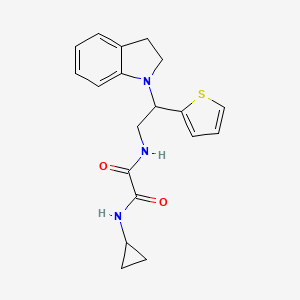
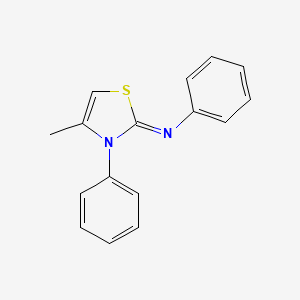
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2395415.png)
![n-[(3-methoxyphenyl)sulfonyl]phenylalanine](/img/structure/B2395416.png)
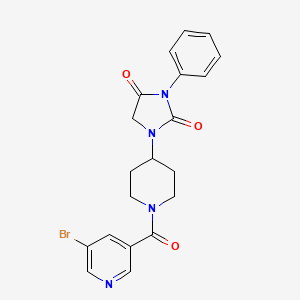
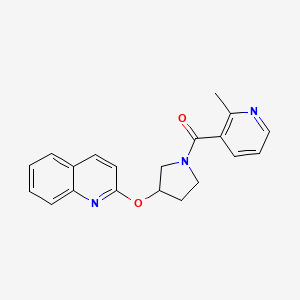
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)
